Regioisomeric Advantage: 2-Oxo-2H-Chromene-3-Carboxamide Scaffold Possesses Validated MAO-B Inhibitory Activity Absent in the 4-Oxo-4H-Chromene-2-Carboxamide Regioisomer
The target compound employs the 2-oxo-2H-chromene-3-carboxamide pharmacophore, a scaffold for which direct in vitro MAO-B inhibitory data exist. The closest regioisomeric comparator—4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1334371-44-6)—relocates the oxo group from the chromene 2-position to the 4-position and the carboxamide from the 3-position to the 2-position. Published SAR studies on 2H-chromene-3-carboxamides demonstrate that the 2-oxo substituent is essential for MAO-B inhibition; the lead compound 4d (2-oxo-2H-chromene-3-carboxamide scaffold) achieves an IC50 of 0.93 µM against human MAO-B with 64.5-fold selectivity over MAO-A, outperforming the reference inhibitor iproniazid (IC50 = 7.80 µM, non-selective) [1]. No MAO inhibitory data have been reported for any 4-oxo-4H-chromene-2-carboxamide derivative, indicating that the 4-oxo regioisomer lacks this validated biological phenotype. [1]
| Evidence Dimension | Human MAO-B inhibitory activity of chromene scaffold |
|---|---|
| Target Compound Data | Scaffold class (2-oxo-2H-chromene-3-carboxamide): IC50 = 0.93 µM for closest validated analog (compound 4d); MAO-B selectivity index = 64.5-fold vs. MAO-A |
| Comparator Or Baseline | 4-Oxo-4H-chromene-2-carboxamide analog (CAS 1334371-44-6): No MAO inhibition data reported; reference inhibitor iproniazid: IC50 = 7.80 µM (non-selective) |
| Quantified Difference | Compound 4d scaffold: 8.4-fold more potent than iproniazid; 4-oxo regioisomer: no detectable MAO inhibition phenotype reported |
| Conditions | Recombinant human MAO-A and MAO-B enzyme assays; substrate: kynuramine; detection: fluorometric (Pan et al., 2014) |
Why This Matters
For users targeting MAO-associated pathways, the 2-oxo regioisomer offers a validated inhibitory phenotype, whereas the 4-oxo regioisomer carries uncharacterized and likely absent MAO activity, making the exact CAS specification critical for obtaining actionable screening results.
- [1] Pan ZX, He X, Chen YY, Tang WJ, Shi JB, Tang YL, Song BA, Li J, Liu XH. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Eur J Med Chem. 2014;80:278-84. PMID: 24793878. View Source
